N-benzyl-3-ethynylaniline
Overview
Description
N-benzyl-3-ethynylaniline: is an organic compound belonging to the family of ethynyl benzenes. It is characterized by a benzyl group attached to the nitrogen atom of an aniline derivative, with an ethynyl group at the meta position of the benzene ring
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzylamine with 3-ethynylaniline under controlled conditions.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of this compound precursors to achieve the desired structure.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure consistency and quality.
Continuous Flow Synthesis: Continuous flow synthesis can also be used to produce this compound on a larger scale, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the ethynyl group to an ethyl group.
Substitution: Substitution reactions can occur at the benzyl or aniline positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives and nitro compounds.
Reduction Products: Reduction reactions can yield ethylbenzene derivatives.
Substitution Products: Substitution reactions can produce a wide range of substituted benzyl and aniline derivatives.
Scientific Research Applications
Chemistry: N-benzyl-3-ethynylaniline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-3-ethynylaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. In anticancer research, it may interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-phenyl-3-ethynylaniline: Similar structure but lacks the benzyl group.
N-benzyl-3-phenylaniline: Similar to N-benzyl-3-ethynylaniline but with a phenyl group instead of an ethynyl group.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-3-ethynylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRZUZHFVUTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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